4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzoyl group, a pyrazole ring, and a thiophene ring
Preparation Methods
The synthesis of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole ring with a thiophene derivative.
Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation.
Formation of the final benzamide structure: This involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:
Benzoyl derivatives: These compounds share the benzoyl group and may have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole ring may have similar biological activities.
Thiophene derivatives: These compounds share the thiophene ring and may have similar electronic properties.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to unique chemical and biological properties.
Biological Activity
The compound 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O, with a molecular weight of 347.43 g/mol. The structure features a benzamide core, which is known for various biological activities, along with a pyrazole ring and a thiophene substituent that may contribute to its pharmacological properties.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that certain pyrazole derivatives reduced mTORC1 activity and enhanced autophagy in MIA PaCa-2 pancreatic cancer cells, suggesting a mechanism for their anticancer effects .
The proposed mechanism of action for this class of compounds includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit tumor growth.
- Autophagy Regulation : By modulating autophagy, these compounds may selectively target cancer cells under metabolic stress while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that modifications to the pyrazole ring and substituents on the benzamide can significantly influence potency and selectivity against cancer cells. For example, the introduction of various functional groups has been linked to enhanced enzyme inhibition and receptor affinity .
Table 1: Summary of Biological Activities
Case Study: MIA PaCa-2 Cells
A pivotal study focused on MIA PaCa-2 pancreatic cancer cells demonstrated that treatment with specific pyrazole derivatives led to:
- Submicromolar antiproliferative activity .
- Increased levels of LC3-II , indicating disrupted autophagic flux under nutrient-deficient conditions.
These findings suggest that compounds like this compound could serve as promising candidates for further development as anticancer agents .
Properties
IUPAC Name |
4-benzoyl-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-17-23(22-12-15-31-16-22)18(2)28(27-17)14-13-26-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-12,15-16H,13-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQZRROUFMYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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